3-Isobutylpiperidine

Descripción general

Descripción

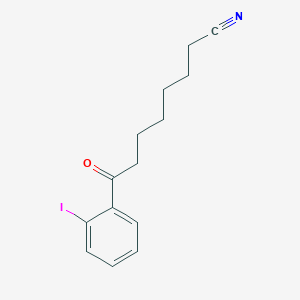

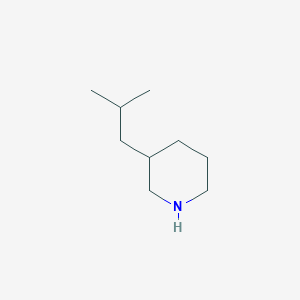

3-Isobutylpiperidine is a chemical compound with the molecular formula C9H19N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines, including 3-Isobutylpiperidine, can be synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . This involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate .

Molecular Structure Analysis

The molecular structure of 3-Isobutylpiperidine consists of a piperidine ring with an isobutyl group attached. The molecular formula is C9H19N . The InChIKey, a unique identifier for the compound, is YUDLRLBJRSTYDN-UHFFFAOYSA-N .

Chemical Reactions Analysis

Piperidines, including 3-Isobutylpiperidine, are involved in various chemical reactions. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical And Chemical Properties Analysis

Physical properties of 3-Isobutylpiperidine include its molecular weight (141.25 g/mol), hydrogen bond donor count (1), hydrogen bond acceptor count (1), and rotatable bond count (2) . Its exact mass and monoisotopic mass are both 141.151749610 g/mol .

Aplicaciones Científicas De Investigación

Pharmacology

In pharmacology, 3-Isobutylpiperidine derivatives are explored for their potential therapeutic effects. Piperidine, a related compound, has been studied for its anticancer properties and its ability to interact with various signaling pathways crucial for cancer cell survival . Research into 3-Isobutylpiperidine could lead to the development of new pharmacological agents targeting similar pathways.

Organic Chemistry

3-Isobutylpiperidine is significant in organic chemistry for the synthesis of complex molecules. Its derivatives are used in stereoselective synthesis, which is crucial for creating pharmaceuticals with specific desired activities . The compound’s versatility makes it a valuable building block in the synthesis of various organic compounds.

Materials Science

In materials science, piperidine structures, which include 3-Isobutylpiperidine, are being investigated for their use in advanced materials, such as chiral luminescence materials for three-dimensional displays . These materials have potential applications in electronics and photonics, where control over light emission properties is essential.

Environmental Science

3-Isobutylpiperidine may have applications in environmental science, particularly in the development of molecularly imprinted polymers (MIPs) for environmental adsorption applications . These polymers can be designed to selectively bind and remove specific contaminants from the environment, aiding in pollution control and remediation efforts.

Agriculture

Research into 3-Isobutylpiperidine could extend to agriculture, where piperidine derivatives may play a role in the development of new pesticides or growth agents. The compound’s structural properties could be harnessed to create substances that interact with biological targets in pests or crops, leading to improved agricultural productivity .

Biochemistry

In biochemistry, 3-Isobutylpiperidine’s role is being explored in the context of enzyme inhibition and activation . As enzymes are crucial for various biochemical processes, understanding how piperidine derivatives can affect their function may lead to breakthroughs in both fundamental research and the development of new biochemical tools.

Mecanismo De Acción

Target of Action

3-Isobutylpiperidine, also known as Icaridin or Picaridin, is a member of the piperidine chemical family . The primary targets of 3-Isobutylpiperidine are the olfactory system of insects, specifically the odorant receptors (ORs) and ionotropic receptors (IR) . These receptors play a crucial role in the insect’s ability to recognize its host’s cues .

Mode of Action

It is presumed that the compound interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction involves the odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .

Pharmacokinetics

The pharmacokinetics and pharmacodynamics of drugs operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions .

Result of Action

The primary result of 3-Isobutylpiperidine’s action is its ability to repel insects, such as mosquitoes, biting flies, ticks, chiggers, and fleas . It achieves this by interfering with the insect’s olfactory system, leading to the insect’s inability to recognize its host’s cues .

Safety and Hazards

3-Isobutylpiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If it comes into contact with the skin, it should be washed off with soap and plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

Direcciones Futuras

The future directions of 3-Isobutylpiperidine and other piperidine derivatives involve further exploration of their synthesis methods and pharmacological applications . There is also a need for functional assays of homologous recombination compliancy, where treatment de-escalation could be executed to limit unnecessary treatment or perhaps enable alternative therapy addressing resistance before objective progression .

Propiedades

IUPAC Name |

3-(2-methylpropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)6-9-4-3-5-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDLRLBJRSTYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.